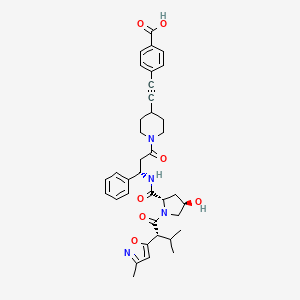

VHL Ligand-Linker Conjugates 17

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C37H42N4O7 |

|---|---|

Peso molecular |

654.8 g/mol |

Nombre IUPAC |

4-[2-[1-[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]piperidin-4-yl]ethynyl]benzoic acid |

InChI |

InChI=1S/C37H42N4O7/c1-23(2)34(32-19-24(3)39-48-32)36(45)41-22-29(42)20-31(41)35(44)38-30(27-7-5-4-6-8-27)21-33(43)40-17-15-26(16-18-40)10-9-25-11-13-28(14-12-25)37(46)47/h4-8,11-14,19,23,26,29-31,34,42H,15-18,20-22H2,1-3H3,(H,38,44)(H,46,47)/t29-,30+,31+,34-/m1/s1 |

Clave InChI |

FRIZMJMVXZSQGB-MNHGUUTPSA-N |

SMILES isomérico |

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O |

SMILES canónico |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O |

Origen del producto |

United States |

Foundational & Exploratory

role of VHL in ubiquitin-proteasome system

An In-depth Technical Guide on the Core Role of VHL in the Ubiquitin-Proteasome System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Von Hippel-Lindau (VHL) tumor suppressor protein, pVHL, is a critical component of the cellular oxygen-sensing machinery and a key player in the ubiquitin-proteasome system (UPS). It functions as the substrate recognition subunit of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, which targets specific proteins for proteasomal degradation. The most well-characterized substrate of the VHL E3 ligase is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor. The oxygen-dependent degradation of HIF-α orchestrated by pVHL is fundamental to cellular adaptation to hypoxia and its dysregulation is a hallmark of various cancers, most notably clear cell renal cell carcinoma (ccRCC). This guide provides a detailed technical overview of the VHL E3 ligase complex, its mechanism of action, key quantitative metrics, detailed experimental protocols for its study, and its role as a therapeutic target.

The Ubiquitin-Proteasome System (UPS) and VHL's Place

The UPS is the primary mechanism for controlled degradation of most intracellular proteins, regulating essential cellular processes such as cell cycle progression, signal transduction, and quality control.[1] The system operates through a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[1][2]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[2]

-

E3 (Ubiquitin Ligase): Recognizes the specific substrate protein and, in conjunction with an E2, catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the substrate.[2]

The successive addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain (most commonly linked via lysine 48), which acts as a degradation signal for the 26S proteasome.[2] The human genome encodes over 600 E3 ligases, conferring high specificity to the degradation process.[3] The VHL protein is the substrate-binding component of a major E3 ligase complex, placing it at the crucial step of substrate recognition.[4][5]

The VHL E3 Ubiquitin Ligase Complex (VCB-CUL2)

The VHL protein does not act alone; it is the core of a multi-subunit complex analogous to the Skp1-Cdc53/CUL1-F-box (SCF) family of E3 ligases.[6] This complex, often referred to as ECV (Elongin C-Elongin B-CUL2-VHL) or VCB-CUL2 (VHL-Elongin C-Elongin B-CUL2), consists of:

-

Von Hippel-Lindau Protein (pVHL): The substrate recognition subunit. It has two primary domains: an α-domain that binds Elongin C and a β-domain that directly interacts with the substrate.[6][7]

-

Elongin C and Elongin B: Adaptor proteins that form a stable heterodimer. Elongin C binds directly to the α-domain of pVHL, bridging it to the rest of the complex.[6][8]

-

Cullin 2 (CUL2): A scaffold protein that links the substrate recognition unit (VHL-Elongin B/C) to the catalytic core.[6][9]

-

Rbx1 (Ring-box protein 1): A RING finger protein that binds to the C-terminus of CUL2 and recruits the ubiquitin-loaded E2 conjugating enzyme (e.g., Ubc5).[6][10]

The assembly of this complex is essential for its ligase activity. Mutations that disrupt the interaction between pVHL and Elongin C or between pVHL and its substrate abrogate its tumor suppressor function.[7]

Figure 1: Assembly of the VHL E3 Ubiquitin Ligase Complex.

The VHL-HIF-α Signaling Pathway: An Oxygen-Sensing Mechanism

The canonical and most critical function of the VHL E3 ligase is the regulation of HIF-α subunits (HIF-1α and HIF-2α). This process forms the core of the cellular response to changes in oxygen availability.

Under Normoxic Conditions (Sufficient Oxygen):

-

Prolyl Hydroxylation: HIF-α subunits are continuously synthesized but are targeted for immediate degradation. Specific proline residues within the Oxygen-Dependent Degradation Domain (ODDD) of HIF-α (Pro402 and Pro564 in HIF-1α) are hydroxylated by HIF prolyl hydroxylases (PHDs, also known as EglNs).[1][11] These enzymes require oxygen, iron (Fe²⁺), and α-ketoglutarate as co-factors.

-

VHL Recognition: The resulting hydroxyproline (B1673980) creates a high-affinity binding site for the β-domain of pVHL.[4][12]

-

Ubiquitination: The VCB-CUL2 complex recruits an E2-conjugating enzyme, leading to the polyubiquitination of HIF-α.[13]

-

Proteasomal Degradation: The polyubiquitinated HIF-α is recognized and degraded by the 26S proteasome, keeping its cellular levels extremely low.[14]

Under Hypoxic Conditions (Low Oxygen):

-

PHD Inactivation: The lack of molecular oxygen inhibits PHD enzyme activity.

-

HIF-α Stabilization: HIF-α is no longer hydroxylated and thus escapes recognition by pVHL.[15]

-

Transcriptional Activation: Stabilized HIF-α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.

-

Cellular Response: This leads to the transcription of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and anaerobic metabolism (e.g., GLUT1), promoting adaptation and survival in low-oxygen environments.[16]

Loss-of-function mutations in VHL disrupt this pathway, leading to the constitutive stabilization of HIF-α even in the presence of oxygen, a state known as "pseudohypoxia," which drives tumorigenesis.[6]

Figure 2: The VHL-HIF-α oxygen sensing pathway.

Quantitative Data Summary

Precise quantitative measurements are essential for understanding the VHL-HIF-α interaction and for the development of targeted therapeutics.

Table 1: Protein Half-Life and Ubiquitination Rate

| Parameter | Description | Value | Reference |

|---|---|---|---|

| HIF-1α Half-Life | VHL-dependent degradation under normoxia. | < 5 - 8 minutes | [6][14][17] |

| HIF-1α/FLuc Half-Life | Rapid clearance component measured by a reporter system. | ~ 4 - 6 minutes | [18] |

| CODD Half-Life Increase | Increase in half-life of the HIF-1α C-terminal ODD upon inhibition of neddylation (which activates the VHL complex). | 6-fold | [5] |

| Ubiquitination Rate | Increase in the rate of HIF-1α ubiquitination by the VHL complex upon neddylation of CUL2. | > 10-fold |[5] |

Table 2: Binding Affinities and Inhibitor Potency

| Compound/Molecule | Assay Type | Value (IC₅₀ / Kd) | Reference |

|---|---|---|---|

| FAM-DEALA-Hyp-YIPD (Fluorescent HIF-1α peptide) | Fluorescence Polarization | Kd = 560 nM | [19] |

| DEALA-Hyp-YIPD (Non-fluorescent HIF-1α peptide) | Fluorescence Polarization | IC₅₀ = 0.91 µM | [4] |

| DEALA-Hyp-YIPD (Non-fluorescent HIF-1α peptide) | Isothermal Titration Calorimetry (ITC) | Kd = 180 nM | [4] |

| Compound 15 (Small molecule VHL inhibitor) | Fluorescence Polarization | IC₅₀ = 4.1 µM | [4] |

| Compound 15 (Small molecule VHL inhibitor) | Isothermal Titration Calorimetry (ITC) | Kd = 5.4 µM | [4] |

| Compound 51 (Optimized small molecule VHL inhibitor) | Fluorescence Polarization | IC₅₀ = 0.9 µM | [20] |

| Compound 9 (Small molecule VHL inhibitor from screening) | Fluorescence Polarization | IC₅₀ = 2.0 µM | [21] |

| VH032 (VHL ligand for PROTACs) | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM |[22] |

Detailed Experimental Protocols

Studying the VHL-UPS pathway involves a range of biochemical and cell-based assays.

Immunoprecipitation (IP) of VHL and Western Blot for HIF-α

This protocol is used to determine if VHL and HIF-α interact in a cellular context.

Methodology:

-

Cell Lysis: Culture cells (e.g., HEK293T or VHL-reconstituted 786-O cells) under desired conditions (normoxia, hypoxia, or drug treatment). Wash cells with cold PBS and lyse on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[9][23]

-

Lysate Preparation: Scrape cells and collect lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against VHL (e.g., 1:100 dilution) to the pre-cleared lysate.[24] Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution & SDS-PAGE: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute proteins. Load the supernatant onto a 4-12% SDS-PAGE gel.

-

Western Blotting:

-

Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an ECL (Enhanced Chemiluminescence) substrate to visualize the protein bands.

-

Figure 3: Workflow for VHL Co-Immunoprecipitation and HIF-α Western Blot.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the VHL complex to ubiquitinate its substrate.

Methodology:

-

Reagent Preparation:

-

E1 Enzyme: Purified recombinant Uba1.

-

E2 Enzyme: Purified recombinant Ubc5a.[16]

-

Ubiquitin: Purified recombinant GST-ubiquitin or wild-type ubiquitin.[16]

-

E3 Ligase: Reconstituted and purified 5-subunit VHL complex (VHL, EloB, EloC, CUL2, Rbx1) from baculovirus-infected Sf21 cells, or immunoprecipitated VHL complex from mammalian cells.[16]

-

Substrate: In vitro translated, ³⁵S-labeled HIF-1α (or a fragment containing the ODDD).[13]

-

Reaction Buffer: Include an ATP-regenerating system.[13]

-

-

Reaction Assembly: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, E3 ligase complex, and the radiolabeled substrate.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Resolve the reaction products by SDS-PAGE.

-

Dry the gel and expose it to X-ray film (autoradiography).

-

A "ladder" of higher molecular weight bands above the substrate band indicates the successful addition of multiple ubiquitin molecules.[13]

-

Cell-Based HIF-1α Degradation Assay (Cycloheximide Chase)

This assay measures the in-cell half-life of a protein.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293) and grow to ~80% confluency. If studying hypoxic stabilization, first incubate cells in a hypoxic chamber (1% O₂) for 4-6 hours to allow HIF-1α to accumulate.

-

Inhibition of Protein Synthesis: Add cycloheximide (B1669411) (CHX) to the culture medium at a final concentration of 50-100 µg/mL to block new protein synthesis.[5][25]

-

Time Course: Return cells to normoxic conditions (if pre-treated with hypoxia). Harvest cells at various time points (e.g., 0, 2, 5, 10, 20, 30 minutes).

-

Lysis and Western Blot: Lyse the cells at each time point and prepare lysates. Perform Western blotting for HIF-1α as described in Protocol 5.1. Use a loading control (e.g., Actin or ERK) to normalize protein levels.

-

Quantification: Use densitometry to quantify the HIF-1α band intensity at each time point, normalized to the loading control. Plot the relative intensity versus time to determine the protein's half-life.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time binding affinity and kinetics between a ligand and an analyte.

Methodology:

-

Chip Preparation: Choose a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[26]

-

Ligand Immobilization: Immobilize the purified VCB complex (the ligand) onto the activated chip surface via amine coupling. Aim for a surface density that will yield a detectable signal without mass transport limitations.[8][26]

-

Analyte Injection: Prepare a series of dilutions of the analyte (e.g., a hydroxylated HIF-1α peptide or a small molecule inhibitor) in running buffer. Inject the analyte solutions sequentially over the ligand-immobilized surface at a constant flow rate.[10]

-

Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding. This generates a sensorgram showing association (during injection) and dissociation (after injection) phases.[27]

-

Regeneration: After each analyte injection, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte, preparing the surface for the next injection.[28]

-

Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

VHL as a Therapeutic Target

The central role of the VHL/HIF axis in cancer has made it a prime target for drug development.

-

HIF-2α Inhibitors: Given that HIF-2α, not HIF-1α, is the primary driver in VHL-defective ccRCC, allosteric inhibitors that bind to and inactivate HIF-2α have been developed. Belzutifan is a notable example, now approved for treating VHL disease-associated ccRCC and other tumors.[4]

-

VHL-HIF Interaction Inhibitors: Small molecules designed to competitively inhibit the binding of hydroxylated HIF-α to pVHL can stabilize HIF.[3][19] While counterintuitive for cancer, this approach is being explored to treat conditions like anemia and ischemia by promoting the production of erythropoietin (EPO), a HIF target gene.[3]

-

PROTACs (Proteolysis-Targeting Chimeras): VHL has become one of the most widely used E3 ligases in the field of Targeted Protein Degradation (TPD). PROTACs are heterobifunctional molecules with one end that binds to a VHL ligand and the other end that binds to a protein of interest (POI). A flexible linker connects the two ends. This molecule brings the POI into close proximity with the VHL E3 ligase, inducing the ubiquitination and subsequent degradation of the POI. This technology allows for the degradation of proteins previously considered "undruggable."[13][29] The design of the linker is critical for the efficacy of the PROTAC.[22][30]

Conclusion

The Von Hippel-Lindau protein is a master regulator within the ubiquitin-proteasome system, acting as the critical specificity factor for an E3 ligase that controls the cellular response to oxygen. Its role in targeting HIF-α for degradation is a cornerstone of tumor suppression, and its dysfunction is a direct driver of malignancy. A deep, quantitative understanding of this pathway, enabled by the experimental techniques detailed herein, has not only illuminated fundamental cell biology but has also paved the way for innovative therapeutic strategies, from direct HIF inhibition to the revolutionary field of targeted protein degradation. Continued research into the VHL complex and its substrates will undoubtedly uncover new biological insights and therapeutic opportunities.

References

- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

- 9. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. JNK1 participates in the VHL-independent HIF-1α degradation pathway by regulating Hsp90/Hsp70 turnover and the HDAC6-dependent chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 16. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Real-Time Imaging of HIF-1α Stabilization and Degradation | PLOS One [journals.plos.org]

- 19. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]

- 24. novusbio.com [novusbio.com]

- 25. Phosphorylation-dependent cleavage regulates von Hippel Lindau proteostasis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dhvi.duke.edu [dhvi.duke.edu]

- 27. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 28. nicoyalife.com [nicoyalife.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Design of Novel VHL E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and design of novel ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the underlying biological pathways, experimental screening and validation techniques, and computational approaches that are pivotal in the development of VHL-targeted therapeutics, including the highly significant class of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The VHL E3 Ligase and Its Therapeutic Relevance

The von Hippel-Lindau protein (VHL) is the substrate-recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[3] The discovery of small molecules that can bind to VHL has been a significant advancement in drug discovery, enabling the development of both inhibitors of the VHL/HIF-1α interaction and VHL-recruiting PROTACs for targeted protein degradation.[1][4]

The VHL/HIF-1α Signaling Pathway

Under normoxic conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation. As a result, VHL cannot bind to HIF-1α, which then accumulates, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Strategies for Novel VHL Ligand Discovery

The identification of new VHL ligands primarily relies on a combination of high-throughput screening, fragment-based approaches, and structure-based design.

High-Throughput Screening (HTS)

HTS campaigns involve the screening of large compound libraries to identify "hits" that modulate the VHL/HIF-1α interaction. These assays are typically fluorescence-based for rapid and sensitive detection.

Fragment-Based Ligand Discovery (FBLD)

FBLD is a powerful method for identifying low-molecular-weight fragments that bind to VHL. These fragments serve as starting points for the development of more potent and drug-like molecules through chemical elaboration. Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR spectroscopy are crucial for detecting the weak binding of these fragments.

Structure-Based Drug Design (SBDD)

SBDD utilizes the three-dimensional structure of the VHL-ligand complex, typically determined by X-ray crystallography, to guide the rational design of more potent and selective inhibitors. This approach allows for the optimization of ligand-protein interactions at an atomic level.

Computational Approaches

In silico methods, such as virtual screening and molecular docking, are employed to screen vast virtual compound libraries and predict the binding modes and affinities of potential ligands. Molecular dynamics simulations can further refine these predictions and provide insights into the dynamic nature of the VHL-ligand interaction.

Quantitative Data of Representative VHL Ligands

The following table summarizes the binding affinities of several well-characterized VHL ligands. The development of these compounds has progressed from initial hits with micromolar affinity to highly potent ligands with nanomolar binding constants.

| Ligand | Assay Type | Binding Affinity (Kd or IC50) | Reference |

| Compound 1 | ITC | IC50 = 4.1 µM | [5] |

| Compound 2 | ITC | IC50 = 1.8 µM | [5] |

| VH032 | FP | Kd = 185 nM | [5] |

| VH101 | FP | Kd = 44 nM | [5] |

| Ligand 14a | ITC | Kd = 185 ± 7 nM | [6] |

| MZ1 (binary) | SPR | Kd = 69 nM | [7] |

| GNE7599 | Not Specified | Potent VHL ligand | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful identification and characterization of novel VHL ligands.

Protein Expression and Purification of VCB Complex

Successful biophysical and structural studies are contingent on the availability of high-quality, purified VHL in complex with Elongin B and Elongin C (VCB).

Protocol Outline:

-

Expression: Co-express human VHL (amino acids 54-213), Elongin B (full-length), and Elongin C (full-length) in E. coli, often with an affinity tag (e.g., His-tag) on one of the proteins.

-

Lysis: Harvest the cells and lyse them using sonication or high-pressure homogenization in a suitable lysis buffer (e.g., Tris-HCl, NaCl, imidazole, and protease inhibitors).

-

Affinity Chromatography: Purify the VCB complex from the clarified lysate using Ni-NTA affinity chromatography if a His-tag is present.

-

Ion-Exchange Chromatography: Further purify the complex using ion-exchange chromatography (e.g., anion exchange) to remove nucleic acid and protein contaminants.

-

Size-Exclusion Chromatography: Perform a final polishing step using size-exclusion chromatography to obtain a homogenous VCB complex and to buffer-exchange into the appropriate buffer for downstream applications.

-

Quality Control: Assess the purity and integrity of the complex using SDS-PAGE and confirm its identity via mass spectrometry.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to monitor molecular interactions in real-time and is well-suited for HTS of VHL inhibitors.

Principle: The assay measures the change in the polarization of fluorescently labeled HIF-1α peptide upon binding to the VCB complex. Small, rapidly tumbling fluorescent peptides have low polarization, while the larger, slower-tumbling VCB-peptide complex exhibits high polarization. Unlabeled ligands that compete with the fluorescent peptide for binding to VCB will cause a decrease in polarization.

Protocol Outline:

-

Reagents: Purified VCB complex, fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD), assay buffer (e.g., PBS with 0.01% Triton X-100), and test compounds.

-

Assay Plate Preparation: In a 384-well black plate, add the test compounds at various concentrations.

-

Reaction Mixture: Prepare a reaction mixture containing the VCB complex and the fluorescent peptide at final concentrations optimized for a robust signal window.

-

Incubation: Add the reaction mixture to the wells containing the compounds and incubate at room temperature to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol Outline:

-

Sample Preparation: Prepare the purified VCB complex in the sample cell and the ligand in the injection syringe, both in the same, thoroughly degassed buffer to minimize heats of dilution.

-

Instrument Setup: Set the experimental parameters on the ITC instrument, including the cell temperature, injection volume, and spacing between injections.

-

Titration: Perform a series of small injections of the ligand into the VCB solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.[7]

Protocol Outline:

-

Immobilization: Covalently immobilize the purified VCB complex onto a sensor chip surface.

-

Analyte Injection: Inject the ligand (analyte) at various concentrations over the sensor surface and a reference surface (to subtract non-specific binding).

-

Binding and Dissociation: Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. After the association phase, flow buffer over the chip to monitor the dissociation phase.

-

Regeneration: If necessary, inject a regeneration solution to remove the bound analyte from the ligand surface.

-

Data Analysis: Fit the sensorgram data to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust and sensitive assay for HTS that minimizes interference from compound fluorescence and scattered light.

Principle: The assay typically involves a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., Cy5) conjugated to interacting partners. When the donor and acceptor are in close proximity due to a binding event, excitation of the donor leads to energy transfer to the acceptor, which then emits light at its characteristic wavelength.

Protocol Outline for VHL Auto-Ubiquitination: [8][9]

-

Reagents: E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5b), VHL complex, ATP, and a mixture of Europium-labeled ubiquitin and Cy5-labeled ubiquitin.[8][9]

-

Reaction Setup: In a microplate, combine the enzymes, VHL complex, and test compounds.

-

Initiation: Start the reaction by adding ATP and the TR-FRET ubiquitin mix.

-

Incubation: Incubate the reaction at room temperature or 30°C to allow for auto-ubiquitination of the VHL complex, bringing the donor and acceptor-labeled ubiquitins into close proximity on the polyubiquitin (B1169507) chains.

-

Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the inhibitory effect of the compounds.

X-ray Crystallography

Determining the crystal structure of a VHL-ligand complex provides invaluable atomic-level information about the binding mode, guiding further ligand optimization.

Protocol Outline:

-

Crystallization: Screen for crystallization conditions for the purified VCB complex in the presence of the ligand (co-crystallization) or soak the ligand into pre-formed VCB crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement if a homologous structure is available.

-

Model Building and Refinement: Build a model of the VCB-ligand complex into the electron density map and refine the structure to obtain a high-resolution model.

Computational Drug Design Workflow

Computational methods play an integral role in accelerating the discovery of novel VHL ligands.

Conclusion

The discovery and design of novel VHL E3 ligase ligands is a multidisciplinary endeavor that has already yielded powerful chemical tools and promising therapeutic candidates. The continued integration of advanced screening technologies, biophysical methods, structural biology, and computational chemistry will undoubtedly lead to the development of next-generation VHL ligands with improved potency, selectivity, and drug-like properties, further expanding the therapeutic potential of targeting this critical E3 ligase.

References

- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

The Linchpin of Targeted Protein Degradation: A Technical Guide to PROTAC Linker Design and Optimization

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This in-depth technical guide delves into the core principles of PROTAC linker design and optimization, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PROTAC Linker Design

The linker's primary role is to bridge the POI and E3 ligase, facilitating the formation of a productive ternary complex for subsequent ubiquitination and proteasomal degradation.[1][] The design and optimization of the linker revolve around several key parameters: length, composition, rigidity, and the attachment points to the two ligands.[3]

Linker Length: A Critical Determinant of Efficacy

The distance between the POI and the E3 ligase is a crucial factor in the formation of a stable and functional ternary complex.[3]

-

Too Short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3]

-

Too Long: Conversely, an excessively long linker may result in the formation of unproductive ternary complexes where the lysine (B10760008) residues on the target protein are not optimally positioned for ubiquitination.[] It can also lead to a "hook effect," where binary complexes are favored over the ternary complex.[4]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and is often determined empirically.[5]

Linker Composition: Influencing Physicochemical Properties

The chemical makeup of the linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability.[6] The most common linker compositions include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures.[7]

-

Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, often improving the solubility and drug-like properties of the PROTAC molecule.[3] Approximately 54% of reported PROTACs utilize PEG linkers.[5]

-

Alkyl Chains: These are more hydrophobic and also offer significant flexibility. While synthetically accessible, their hydrophobicity can sometimes negatively impact solubility.[7]

-

Rigid Linkers: Incorporating cyclic structures like piperazine, piperidine, or aromatic rings introduces conformational constraints.[7] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[5][7]

Attachment Points: The Vector for Ternary Complex Formation

The points at which the linker is connected to the POI-binding ligand and the E3 ligase-recruiting ligand are critical. The selection of attachment points is typically guided by identifying solvent-exposed regions on the respective ligands to minimize disruption of their binding to their protein partners.[8] The vector of attachment influences the relative orientation of the POI and E3 ligase within the ternary complex, which is a key determinant of successful ubiquitination.

Quantitative Analysis of Linker Properties

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy, typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |

| BTK Degrader 1 | PEG | 8 | C4 | 15 | >95 | MOLM-14 |

| BTK Degrader 2 | PEG | 12 | C4 | 5 | >95 | MOLM-14 |

| BTK Degrader 3 | Alkyl | 10 | C5 | 50 | 85 | Ramos |

| BTK Degrader 4 | Alkyl | 14 | C5 | 25 | 90 | Ramos |

Table 1: Impact of Linker Composition and Length on BTK Degrader Potency. Data synthesized from published literature.[9]

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |

| EGFR Degrader 1 | PEG-Alkyl | 10 | 100 | 80 | H1975 |

| EGFR Degrader 2 | PEG-Alkyl | 13 | 25 | 95 | H1975 |

| EGFR Degrader 3 | Rigid (Piperazine) | 12 | 10 | >95 | H1975 |

Table 2: Comparison of Different Linker Compositions for EGFR Degradation. Data synthesized from published literature.[9]

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of PROTACs involves a series of in vitro and cellular assays to determine their binding affinity, permeability, and degradation efficacy.

Protein Degradation Assay: Western Blotting

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-old PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the proteins by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]

Binding Affinity Assay: Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity of the PROTAC to the POI and the E3 ligase, and to characterize the formation of the ternary complex.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

PROTAC compound

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: Immobilize the E3 ligase or the POI onto the sensor chip surface using standard amine coupling chemistry.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding affinity of the PROTAC to its direct partner.

-

Regenerate the sensor surface between injections.

-

-

Ternary Complex Formation Analysis:

-

To assess ternary complex formation, inject a mixture of the PROTAC and the non-immobilized protein partner (at a near-saturating concentration) over the immobilized protein surface.[11]

-

The formation of a ternary complex will result in a greater binding response compared to the binary interaction.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (alpha), which indicates the stability of the ternary complex, can also be calculated.[12]

Cellular Permeability Assays

Objective: To assess the ability of a PROTAC to cross the cell membrane.

1. Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures passive diffusion across an artificial lipid membrane. It is a useful early-stage screen for membrane permeability.

2. Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.

Visualizing PROTAC Principles and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in PROTAC design and evaluation.

References

- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. precisepeg.com [precisepeg.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aragen.com [aragen.com]

Hijacking the Cellular Machinery: A Technical Guide to Targeted Protein Degradation Using VHL

For Researchers, Scientists, and Drug Development Professionals

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. By co-opting the cell's intrinsic protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—undesirable proteins can be selectively eliminated. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[1][2] This guide provides an in-depth technical overview of one of the most successfully exploited E3 ligases in PROTAC development: the Von Hippel-Lindau (VHL) tumor suppressor.

The Von Hippel-Lindau (VHL) E3 Ligase: A Natural Regulator

The VHL protein is the substrate-recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[3] This complex, which also includes Elongin B, Elongin C, Cullin 2, and RING box protein 1 (Rbx1), is a critical component of the cellular oxygen-sensing pathway.[4][5]

Under normal oxygen levels (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification creates a recognition site for VHL, which then binds to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This prevents the accumulation of HIF-1α and the transcription of genes involved in the hypoxic response.[5] In VHL disease, a hereditary cancer syndrome, mutations in the VHL gene impair this function, leading to the stabilization of HIF-1α and the formation of tumors.[6]

Mechanism of Action: VHL-Recruiting PROTACs

VHL-based PROTACs hijack the VHL E3 ligase to degrade a specific Protein of Interest (POI). These chimeric molecules are composed of three parts: a ligand that binds the POI, a flexible linker, and a ligand that recruits VHL.[1]

The process unfolds as follows:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the POI and the VHL E3 ligase complex, forming a key ternary complex (POI-PROTAC-VHL).[7] This proximity-inducing event is the cornerstone of PROTAC efficacy.

-

Ubiquitination : Once in close proximity, the VHL complex acts on the POI as a "neo-substrate." The E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then engages, unfolds, and degrades the tagged POI into small peptides. The PROTAC molecule, having completed its task, is released and can catalytically induce the degradation of multiple POI molecules.[8]

Quantitative Data for VHL Ligands and Degraders

The efficacy of a VHL-based PROTAC is dependent on several factors, including the binding affinity of its ligands for both the POI and VHL, as well as the stability and conformation of the resulting ternary complex. High-affinity VHL ligands are crucial starting points for potent PROTAC design.[5]

Table 1: Binding Affinities of Common VHL Ligands

This table summarizes the binding affinities of several well-characterized small molecule ligands for the VHL protein. The equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) are common metrics, with lower values indicating stronger binding.[8]

| Ligand | Binding Affinity to VHL (Kd or IC50) | Assay Type | Reference |

| VH032 | Kd = 185 ± 7 nM | Isothermal Titration Calorimetry (ITC) | [9] |

| VHL-1 | IC50 = 380 nM | Not Specified | [10] |

| VH298 | Kd = 98 nM | Not Specified | [10] |

| Ligand 14a (F-Hyp) | Kd = 252 ± 21 nM | Isothermal Titration Calorimetry (ITC) | [9] |

| Ligand 14b (F-Hyp) | Kd = 3500 ± 200 nM | Isothermal Titration Calorimetry (ITC) | [9] |

Table 2: Performance Metrics of VHL-Based PROTACs

The cellular activity of a PROTAC is quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| MZ1 | BRD4 | HeLa | ~30 nM | >90% | [2] |

| GP262 | p110γ | MDA-MB-231 | 42.23 nM | 88.6% | [11] |

| GP262 | mTOR | MDA-MB-231 | 45.4 nM | 74.9% | [11] |

| PROTAC 9 (JPS016) | HDAC3 | HCT116 | 0.23 ± 0.05 µM | 89% | [12] |

| AHPC(Me)-C6-NH₂ | FBXO22 | MOLT-4 | Not Specified | ~80% | [13] |

Experimental Protocols

Validating the mechanism and efficacy of a VHL-based PROTAC requires rigorous biochemical and cellular assays. Below are detailed protocols for two fundamental experiments.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., a VHL ligand or a full PROTAC) to the VHL complex in a competitive format.[14] It measures the change in polarization of a fluorescently labeled probe (typically derived from HIF-1α) as it is displaced from VHL by the test compound.[3]

Materials:

-

Purified VHL/Elongin B/Elongin C (VCB) complex.[14]

-

Fluorescent Probe: e.g., FAM-labeled HIF-1α peptide (FAM-DEALA-Hyp-YIPD).[14]

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.[14]

-

Test compounds and control inhibitor (e.g., VH298).[15]

-

384-well, low-volume, black, flat-bottom plates.[14]

-

Plate reader capable of measuring fluorescence polarization.[6]

Methodology:

-

Reagent Preparation : Prepare a working solution of the VCB complex and the FAM-labeled peptide probe in the assay buffer. The concentrations should be optimized to yield a stable and robust polarization signal.

-

Compound Plating : Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., <1 µL) of the compound dilutions into the wells of the 384-well plate. Include "no compound" (DMSO only) controls for 100% binding and "high concentration control inhibitor" for 0% binding.

-

Assay Initiation : Add the VCB/probe mixture to each well of the plate containing the test compounds.[14]

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.[14]

-

Measurement : Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 528 nm) filters.[15]

-

Data Analysis : Convert the mP values to the percentage of probe bound relative to the controls. Plot the percentage of binding against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for PROTAC-Induced Degradation

Western blotting is the gold-standard method to visualize and quantify the reduction in target protein levels within cells following PROTAC treatment.[1]

Materials:

-

Cell Line: Appropriate cell line expressing the POI.

-

PROTAC compound and vehicle control (e.g., DMSO).

-

Lysis Buffer: RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1][4]

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4x or 2x).[1]

-

SDS-PAGE gels, electrophoresis and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]

-

Primary Antibodies: Specific for the POI and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody: Horseradish peroxidase (HRP)-conjugated antibody.[1]

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.[1]

Methodology:

-

Cell Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC compound for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (e.g., 0.1% DMSO) control.[1]

-

Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]

-

Lysate Preparation : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[7]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[7]

-

Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

-

SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) from each sample into the wells of an SDS-PAGE gel. Separate proteins by electrophoresis, then transfer them to a PVDF membrane.[1]

-

Immunoblotting :

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again three times with TBST.

-

-

Detection & Analysis : Apply the ECL substrate to the membrane. Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

Exploring Chemical Space for Novel Von Hippel-Lindau (VHL) Ligand Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern techniques for the discovery and characterization of new chemical scaffolds for Von Hippel-Lindau (VHL) E3 ligase ligands. The exploration of novel VHL ligands is a critical endeavor in the field of targeted protein degradation, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). This document details key experimental and computational methodologies, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows.

The VHL-HIF-1α Signaling Pathway: A Target for Intervention

The Von Hippel-Lindau protein is a crucial component of the E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation under normoxic conditions. This pathway is a key regulator of cellular response to changes in oxygen levels.[1][2] Understanding this pathway is fundamental to designing ligands that can modulate its activity or hijack the VHL E3 ligase for targeted protein degradation.

References

Introduction to VHL-Mediated Targeted Protein Degradation

An In-Depth Technical Guide to the Early-Stage Development of VHL-Recruiting Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical methodologies involved in the early-stage development of molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation (TPD). We delve into the mechanism of action, key experimental assays, and data interpretation, offering a technical resource for professionals in the field of drug discovery.

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD agents, such as Proteolysis-Targeting Chimeras (PROTACs), trigger the actual removal of the target protein.[2]

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] This guide focuses on PROTACs that recruit the VHL E3 ligase complex, one of the most widely used and best-characterized E3 ligases in TPD research.[2][4] The VHL complex, in its natural role, targets the alpha subunits of hypoxia-inducible factor (HIF) for degradation under normal oxygen conditions.[5][6] By co-opting this machinery, researchers can redirect the VHL complex to degrade a vast array of other proteins.

Mechanism of Action: The PROTAC Catalytic Cycle

The VHL-recruiting PROTAC does not function as a simple inhibitor but as a catalyst that brings the target protein and the VHL E3 ligase complex into close proximity. This induced proximity facilitates the formation of a key ternary complex (POI-PROTAC-VHL), which is the foundational step for degradation.[2][7]

The process can be summarized in the following steps:

-

Binary Complex Formation: The PROTAC independently binds to both the POI and the VHL E3 ligase complex within the cell.

-

Ternary Complex Formation: The two binary complexes associate to form the transient POI-PROTAC-VHL ternary complex. The stability and conformation of this complex are critical for downstream efficacy.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.

-

Recycling: The PROTAC molecule is released after ubiquitination and can engage in another cycle of degradation, highlighting its catalytic nature.

Below is a diagram illustrating this signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of HIF1alpha ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into VHL-Ligand Interactions: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the von Hippel-Lindau (VHL) E3 ligase and its interactions with various ligands is paramount for the development of novel therapeutics, particularly in the realm of targeted protein degradation. This technical guide provides an in-depth exploration of the foundational research on VHL-ligand interactions, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes.

The von Hippel-Lindau protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex, which plays a central role in the cellular response to changes in oxygen levels.[1][2] Its primary function is to recognize and target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic (normal oxygen) conditions.[3][4] This regulatory mechanism is crucial for preventing the inappropriate activation of hypoxia-responsive genes. The discovery of small molecules that can modulate this interaction has opened up new avenues for therapeutic intervention, including the development of VHL inhibitors and Proteolysis Targeting Chimeras (PROTACs).[5]

Quantitative Analysis of VHL-Ligand Interactions

The binding affinity of various ligands to the VHL protein complex is a critical parameter in drug discovery and development. These interactions are typically characterized by equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50). The following tables summarize key quantitative data for the binding of endogenous peptides, small molecule inhibitors, and PROTAC-associated ligands to VHL.

| Ligand/Peptide | Method | Binding Affinity (Kd/Ki/IC50) | Reference |

| FAM-DEALA-Hyp-YIPD (HIF-1α peptide) | FP | 180-560 nM | [4] |

| FAM-DEALAHypYIPMDDDFQLRSF (HIF-1α peptide) | FP | 3 nM | [4] |

| VH032 | ITC | 185 nM | [6] |

| VH101 | FP | 44 nM | [7][8] |

| VH298 | ITC | 90 nM | [1][9][10] |

| VH298 | FP | 80 nM | [1][9][10] |

| MZ1 (VHL ligand component) | ITC | 66 nM | [11] |

| ARV-771 (VHL ligand component) | - | - | [12] |

| Ligand 1 | ITC | 4.1 µM | [7][8] |

| Ligand 2 | ITC | 1.8 µM | [7][8] |

| Ligand 3 | ITC | 1.8 µM | [7][8] |

| BODIPY FL VH032 | TR-FRET | 3.01 nM | [13][14] |

Table 1: Binding Affinities of Selected Ligands and Peptides to VHL. This table presents a summary of the binding affinities for various molecules that interact with the VHL protein complex. The data is compiled from multiple biophysical assays, providing a comparative overview of their potencies.

Core Signaling Pathway: VHL-Mediated HIF-1α Degradation

Under normal oxygen conditions, the VHL-mediated degradation of HIF-1α is a tightly regulated process. The following diagram illustrates the key steps in this signaling pathway.

Figure 1: VHL-HIF-1α Signaling Pathway. Under normoxic conditions, Prolyl Hydroxylase Domain enzymes (PHDs) hydroxylate HIF-1α, leading to its recognition by the VHL E3 ligase complex, ubiquitination, and proteasomal degradation. In hypoxia, HIF-1α is stabilized, dimerizes with HIF-1β, translocates to the nucleus, and activates the transcription of target genes.

Detailed Experimental Protocols

The characterization of VHL-ligand interactions relies on a suite of biophysical techniques. Below are detailed methodologies for three key experimental assays.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Protein and Ligand Preparation:

-

The VHL-ElonginB-ElonginC (VBC) complex is purified and extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[1]

-

The ligand is dissolved in a matching buffer, with a minimal amount of DMSO if required for solubility. The same concentration of DMSO must be present in the protein solution to negate the heat of dilution effects.[1]

-

-

ITC Experiment:

-

The VBC complex (typically 10-20 µM) is loaded into the sample cell of the calorimeter.

-

The ligand (typically 100-200 µM) is loaded into the injection syringe.

-

A series of small injections (e.g., 2 µL) of the ligand solution are titrated into the protein solution at a constant temperature (e.g., 25°C).

-

The heat change after each injection is measured and integrated to generate a binding isotherm.

-

-

Data Analysis:

-

The raw data is corrected for the heat of dilution by subtracting the heat changes from a control titration of the ligand into the buffer.

-

The corrected data is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Figure 2: Isothermal Titration Calorimetry (ITC) Workflow. A typical workflow for determining the binding parameters of a VHL-ligand interaction using ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

-

Sensor Chip Preparation:

-

A sensor chip (e.g., CM5) is activated.

-

The VBC complex is immobilized on the sensor surface via amine coupling or another suitable method.

-

The surface is then deactivated to block any remaining active sites.

-

-

SPR Experiment:

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.[1]

-

The Kd is calculated as the ratio of koff/kon.[1]

-

References

- 1. Mechanism of regulation of the hypoxia‐inducible factor‐1α by the von Hippel‐Lindau tumor suppressor protein | The EMBO Journal [link.springer.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]

- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 11. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. devtoolsdaily.com [devtoolsdaily.com]

Methodological & Application

Synthesis of VHL Ligand-Linker Conjugates for PROTAC Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of von Hippel-Lindau (VHL) ligand-linker conjugates, essential components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that induces targeted protein degradation by hijacking the cell's natural ubiquitin-proteasome system.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[1] The synthesis of high-quality VHL ligand-linker conjugates is a critical step in the development of effective and specific protein degraders. This document outlines the key synthetic strategies and provides detailed protocols for their preparation.

VHL-Mediated Ubiquitination Pathway

The VHL protein is the substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[2][3][4] Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues.[2][4] This post-translational modification allows for its recognition by the β-domain of the VHL protein.[2] Upon binding, the E3 ligase complex polyubiquitinates HIF-1α, marking it for degradation by the proteasome.[2][3][4] PROTACs containing a VHL ligand mimic this natural process, recruiting the VHL E3 ligase complex to a specific protein of interest for its subsequent ubiquitination and degradation.

Caption: VHL-mediated ubiquitination of HIF-1α under normoxic and hypoxic conditions.

Synthesis of VHL Ligand-Linker Conjugates: An Overview

The synthesis of VHL ligand-linker conjugates typically involves a multi-step process that can be broadly divided into three stages:

-

Synthesis of the VHL Ligand Core: This usually involves the preparation of a key intermediate, such as VH032 amine.

-

Synthesis of the Linker: A variety of linkers with different lengths, compositions, and terminal functional groups can be synthesized.

-

Conjugation of the Linker to the VHL Ligand: The final step involves coupling the synthesized linker to the VHL ligand.

The following sections provide detailed protocols and quantitative data for the synthesis of a common VHL ligand, VH032, and its conjugation to a linker.

Quantitative Data Summary

The following tables summarize the yields and purity reported for key steps in the synthesis of VH032 amine and a representative VHL ligand-linker conjugate.

Table 1: Synthesis of VH032 Amine

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1 | C-H Arylation | 4-Bromobenzonitrile | 4-(4-methylthiazol-5-yl)benzonitrile | 4-methylthiazole, Pd(OAc)2, KOAc, DMA, 130°C, 4h | ~60 | - | [5] |

| 2 | Benzonitrile (B105546) Reduction | 4-(4-methylthiazol-5-yl)benzonitrile | (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745) | (iBu)2AlBH4, THF, 0°C to r.t., 2h; then 6M HCl, reflux, 3h | - | - | |

| 3 | Amide Coupling | (4-(4-methylthiazol-5-yl)phenyl)methanamine & Boc-Hyp-OH | Boc-Hyp-amide intermediate | HATU, DIPEA, DMF, r.t., 19h | - | - | |

| 4 | Boc Deprotection | Boc-Hyp-amide intermediate | Hyp-amide intermediate | TFA, CH2Cl2, 0°C, 1h | - | - | |

| 5 | Amide Coupling | Hyp-amide intermediate & Boc-L-tert-leucine | Boc-VH032 amine | HATU, DIPEA, DMF, r.t., 18h | - | - | |

| 6 | Boc Deprotection | Boc-VH032 amine | VH032 amine | TFA, CH2Cl2, 0°C, 1h | 89 (as free base) | 97 | |

| Overall | Multi-step Synthesis | 4-Bromobenzonitrile | VH032 amine hydrochloride | Column chromatography-free process | 65 | 97 | [6] |

Table 2: Synthesis of a VHL Ligand-Linker Conjugate

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | Acetylation | VH032 amine | VH032 | Acetic anhydride (B1165640), DIPEA, DCM | 60.6 | [7][8] |

| 2 | Amide Coupling | VHL binder & Carboxylic acid linker | VHL PROTAC | T3P | 14-41 | [9] |

| 3 | Click Chemistry | VHL Ligand-Linker Conjugate with Alkyne | Triazole-linked PROTAC | Molecule with Azide group, Copper catalyst | - | [10] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of VH032 amine and its subsequent conjugation to a linker.

Protocol 1: Multi-gram Scale Synthesis of VH032 Amine (Column Chromatography-Free)[9][10]

This protocol describes a feasible, column chromatography-free process for the synthesis of VH032 amine hydrochloride, enabling the production of large quantities of this key building block.

Step 1: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine (Key Intermediate 4)

-

A detailed procedure for the synthesis of this intermediate can be adapted from published methods involving either palladium-catalyzed C-H arylation or benzonitrile reduction.[5]

Step 2: Convergent Synthesis of Boc-VH032 amine (17)

-

Leucine-Proline Coupling: Couple Boc-L-tert-leucine with L-hydroxyproline methyl ester using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).

-

Saponification: Hydrolyze the methyl ester of the resulting dipeptide using LiOH in a THF/water mixture.

-

Amide Coupling with Intermediate 4: Couple the resulting carboxylic acid with (4-(4-methylthiazol-5-yl)phenyl)methanamine (4) using HATU and DIPEA in a DCM/DMF solvent system at room temperature overnight to yield Boc-VH032 amine (17).

Step 3: Boc Deprotection to Yield VH032 amine hydrochloride

-

Treat the Boc-VH032 amine (17) with a solution of HCl in dioxane in DCM at room temperature overnight.

-

The product, VH032 amine hydrochloride, will precipitate and can be collected by filtration.

Protocol 2: Synthesis of a VHL Ligand-Linker Conjugate via Amide Coupling[13]

This protocol outlines the conjugation of a VHL ligand to a linker bearing a terminal carboxylic acid.

Materials:

-

VHL ligand with a free amine (e.g., VH032 amine)

-

Linker with a terminal carboxylic acid

-

Propanephosphonic acid anhydride (T3P)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the VHL ligand (1 equivalent) and the linker (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution.

-

Add T3P (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired VHL ligand-linker conjugate.

Experimental Workflow

The general workflow for the synthesis and validation of VHL ligand-linker conjugates for PROTAC development is depicted below.

Caption: General workflow for the synthesis and validation of VHL ligand-linker conjugates.

Conclusion

The synthetic protocols and data presented in this document provide a valuable resource for researchers engaged in the design and development of VHL-based PROTACs. The ability to efficiently synthesize high-purity VHL ligand-linker conjugates is fundamental to advancing this promising therapeutic modality. The provided methods offer robust and scalable solutions for the generation of these critical molecular building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

Probing the VHL-HIF-1α Interaction: A Guide to In Vitro Binding Assays

For Researchers, Scientists, and Drug Development Professionals